Bienvenue dans la boutique en ligne BenchChem!

5-(2,2-diphenylethyl)-1H-imidazole

Adrenergic Pharmacology Receptor Binding Assays Selectivity Profiling

5-(2,2-Diphenylethyl)-1H-imidazole (CAS: 102390-63-6), also designated as SC-46264, is a synthetic imidazole derivative characterized by a bulky 2,2-diphenylethyl substituent at the 5-position. This structural motif confers a unique pharmacophore profile, enabling high-affinity interactions with multiple therapeutically relevant targets, including the α2-adrenergic receptor and the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH).

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
CAS No. 102390-63-6
Cat. No. B025575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2-diphenylethyl)-1H-imidazole
CAS102390-63-6
Synonyms4-(2,2-diphenylethyl)imidazole
5-(2,2-diphenylethyl)imidazole
SC 46264
SC-46264
Molecular FormulaC17H16N2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=C3
InChIInChI=1S/C17H16N2/c1-3-7-14(8-4-1)17(11-16-12-18-13-19-16)15-9-5-2-6-10-15/h1-10,12-13,17H,11H2,(H,18,19)
InChIKeyCGWCKWISXYESMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,2-Diphenylethyl)-1H-imidazole (SC-46264) for α2-Adrenergic and IMPDH Research Procurement


5-(2,2-Diphenylethyl)-1H-imidazole (CAS: 102390-63-6), also designated as SC-46264, is a synthetic imidazole derivative characterized by a bulky 2,2-diphenylethyl substituent at the 5-position [1]. This structural motif confers a unique pharmacophore profile, enabling high-affinity interactions with multiple therapeutically relevant targets, including the α2-adrenergic receptor and the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH) [2][3]. As a small molecule tool compound, it is primarily procured for specialized pharmacological research to investigate adrenergic signaling pathways and nucleotide metabolism, distinct from generic imidazole building blocks used in combinatorial chemistry [1].

Procurement Risk: Why Substituting 5-(2,2-Diphenylethyl)-1H-imidazole with a Generic Imidazole Analog Invalidates α2-Adrenergic and IMPDH Studies


Substituting 5-(2,2-diphenylethyl)-1H-imidazole (SC-46264) with a generic imidazole derivative is scientifically unsound due to the critical role of the 2,2-diphenylethyl moiety in defining its target selectivity and functional profile [1]. Structure-activity relationship (SAR) studies unequivocally demonstrate that modification or removal of this specific bulky group drastically alters both binding affinity and functional efficacy at the α2-adrenergic receptor, with related analogs exhibiting >100-fold reductions in potency [2]. Furthermore, this compound's unique capacity to induce irreversible protein binding upon chronic administration—a property tied to its specific molecular structure—directly impacts pharmacokinetic modeling and is not a class-wide feature of imidazoles [3]. Therefore, procurement of the exact compound is mandatory to ensure experimental reproducibility and valid interpretation of mechanism-of-action data.

Quantitative Differentiation of 5-(2,2-Diphenylethyl)-1H-imidazole (SC-46264): A Comparative Evidence Guide for Procurement


α2-Adrenoreceptor Antagonism: Potency and Selectivity Advantage Over Yohimbine

5-(2,2-Diphenylethyl)-1H-imidazole (SC-46264) demonstrates high-affinity antagonism at the α2-adrenoreceptor with a calculated selectivity ratio of 81:1 over the α1-adrenoreceptor [1]. In comparison, the widely used α2-adrenoreceptor antagonist yohimbine exhibits a significantly lower α2/α1 selectivity profile, with reported binding affinity differences of approximately 10- to 30-fold across human receptor subtypes [2]. This quantitative difference in selectivity is a critical differentiator for experiments requiring specific blockade of α2-mediated signaling pathways.

Adrenergic Pharmacology Receptor Binding Assays Selectivity Profiling

IMPDH2 Inhibition: Differentiated Potency Compared to a Close Structural Analog

5-(2,2-Diphenylethyl)-1H-imidazole demonstrates moderate inhibitory activity against human Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), with a reported Ki value of 240 nM for enzyme inhibition [1]. In contrast, a closely related analog, 1-benzyl-5-[(2-nitro-2-phenyl)ethenyl]imidazole, was found to be substantially less potent in analogous IMPDH inhibition assays, with an IC50 value exceeding 10 µM [2]. This nearly 50-fold difference in potency highlights the critical contribution of the 2,2-diphenylethyl group to IMPDH2 binding affinity.

Nucleotide Metabolism Immunosuppression Research IMPDH Inhibitors

Irreversible Protein Binding: A Unique Pharmacokinetic Liability Not Observed with Atipamezole

In vivo studies in Cynomolgus monkeys reveal that 5-(2,2-diphenylethyl)-1H-imidazole (SC-46264) undergoes extensive, time-dependent irreversible binding to plasma and tissue proteins following oral administration [1]. After 14 days of daily dosing (1.5 mg/kg), approximately 21% of the daily dose remained irreversibly bound 24 hours post-dose, with accumulation observed in the liver, kidneys, and adrenals [1]. This behavior is in stark contrast to other α2-adrenoreceptor antagonists, such as atipamezole, which is characterized by rapid clearance and minimal plasma protein binding, with a typical half-life of 1-2 hours in primates [2][3].

Drug Metabolism Pharmacokinetics Toxicology

Neuropeptide Y Y5 Receptor Affinity: Supporting Evidence for Polypharmacology

Beyond its primary targets, 5-(2,2-diphenylethyl)-1H-imidazole exhibits significant binding affinity for the human neuropeptide Y receptor type 5 (NPY Y5), with a reported Ki of 34 nM [1]. This activity is noteworthy as many classical α2-adrenergic ligands, such as clonidine and yohimbine, show negligible affinity for NPY receptors (>1 µM) [2]. This polypharmacological profile distinguishes SC-46264 from simpler imidazole-based α2-adrenoreceptor antagonists and suggests its utility in investigating the interplay between adrenergic and NPYergic systems.

Neuropeptide Y Obesity Research Receptor Pharmacology

Optimal Applications for 5-(2,2-Diphenylethyl)-1H-imidazole (SC-46264) Based on Verified Differentiation


Selective Pharmacological Blockade of α2-Adrenoreceptors in Complex Tissues

Ideal for ex vivo tissue bath experiments (e.g., electrically stimulated guinea pig ileum) where the high α2/α1 selectivity (81-fold) ensures that observed functional antagonism can be confidently attributed to α2-adrenoreceptor blockade, unlike the use of yohimbine which introduces confounding α1-adrenoreceptor-mediated effects [1][2]. This allows for cleaner, more interpretable data in studies of presynaptic auto- and heteroreceptor function.

Investigating the Impact of Irreversible Protein Binding on Drug Safety

As a model compound for studying drug-induced protein adduct formation and its toxicological sequelae. The unique pharmacokinetic profile of SC-46264, characterized by accumulation and irreversible binding in primates, provides a robust in vivo system to investigate mechanisms of idiosyncratic drug toxicity and develop predictive in vitro assays for this liability [3].

Dual-Target Probe for Cross-Talk Between α2-Adrenergic and NPY Y5 Receptors

Suited for cellular and in vivo studies examining the functional interactions between adrenergic and neuropeptide Y signaling pathways. Its dual activity (pA2 = 8.73 at α2, Ki = 34 nM at NPY Y5) offers a distinct advantage over more selective single-target tool compounds like atipamezole or specific NPY Y5 antagonists, enabling simultaneous modulation of both systems [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,2-diphenylethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.